molecular formula C16H17ClN2O4S2 B2880799 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 932320-66-6

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Cat. No.: B2880799
CAS No.: 932320-66-6
M. Wt: 400.89
InChI Key: ZJUJHRLXLUBBQW-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline core substituted at the 7-position with a 2-chlorobenzenesulfonamide group and a methanesulfonyl group at the 1-position. Its molecular formula is C₁₇H₁₆ClN₂O₄S₂ (calculated molecular weight: 409.91 g/mol).

Properties

IUPAC Name

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S2/c1-24(20,21)19-10-4-5-12-8-9-13(11-15(12)19)18-25(22,23)16-7-3-2-6-14(16)17/h2-3,6-9,11,18H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUJHRLXLUBBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with 1-methylsulfonyl-3,4-dihydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The quinoline core can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the chloro group.

    Oxidation and Reduction: Various oxidized or reduced forms of the quinoline core.

    Coupling Reactions: Biaryl compounds formed through the coupling process.

Scientific Research Applications

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs from the provided evidence:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents (Position) Melting Point (°C)
Target Compound C₁₇H₁₆ClN₂O₄S₂ 409.91 1-methanesulfonyl, 7-(2-chlorobenzenesulfonamide) Not reported
N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (24) C₁₀H₁₂N₂O₃S 240.28 2-oxo, 7-methanesulfonamide 236–237
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (25) C₁₁H₁₄N₂O₃S 254.31 1-methyl-2-oxo, 7-methanesulfonamide 226–227
2,5-Dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide (G512-0338) C₂₀H₂₄N₂O₅S 404.48 1-propanoyl, 7-(2,5-dimethoxybenzenesulfonamide) Not reported
2-(3,4-Dimethoxyphenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (BF22503) C₂₀H₂₄N₂O₅S 404.48 1-methanesulfonyl, 7-(3,4-dimethoxyphenylacetamide) Not reported
Key Observations:
  • Substituent Diversity : The target compound’s 2-chlorobenzenesulfonamide group distinguishes it from analogs with methoxy (G512-0338) or acetamide (BF22503) substituents. The chlorine atom may enhance lipophilicity and electron-withdrawing effects compared to methoxy groups .

Biological Activity

The compound 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a complex organic molecule that has attracted attention in various scientific fields due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and presenting detailed insights into its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core , which is known for its presence in many biologically active molecules. The sulfonamide group contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H18ClN3O4S
Molecular Weight367.84 g/mol
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Some proposed mechanisms include:

1. Enzyme Inhibition:
The compound may inhibit certain enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase and other enzyme classes that play roles in cellular metabolism.

2. Receptor Modulation:
It may act on various receptors, potentially modulating their activity. This could lead to alterations in physiological responses such as blood pressure regulation and neurotransmission.

Biological Activity Findings

Several studies have documented the biological effects of this compound and related sulfonamides:

Antimicrobial Activity:
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For example, related compounds have shown efficacy against a range of bacterial strains by inhibiting folate synthesis pathways.

Anticancer Potential:
Studies have suggested that tetrahydroquinoline derivatives possess anticancer properties. They may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Cardiovascular Effects:
In isolated rat heart models, certain sulfonamide derivatives have been observed to affect perfusion pressure and coronary resistance. For instance, compounds similar to this compound demonstrated potential in regulating vascular resistance by interacting with calcium channels .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamide derivatives against common pathogens. The results indicated that the tested compounds significantly inhibited bacterial growth at concentrations as low as 0.001 nM, showcasing their potential as effective antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that tetrahydroquinoline-based compounds could reduce cell viability significantly compared to control groups. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties is crucial for assessing the therapeutic potential of this compound. Preliminary studies suggest favorable absorption characteristics with moderate bioavailability. However, further research is needed to elucidate its metabolic pathways and potential toxicological effects.

ParameterValue
AbsorptionModerate
BioavailabilityTo be determined
MetabolismLiver (cytochrome P450 pathways)
ExcretionRenal

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